Propargyl-PEG5-amine

Beschreibung

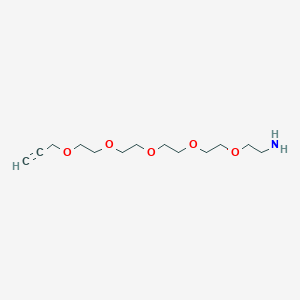

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

2-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethoxy]ethanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H25NO5/c1-2-4-15-6-8-17-10-12-19-13-11-18-9-7-16-5-3-14/h1H,3-14H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLBTXXAWMPTQOK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCOCCOCCOCCOCCOCCN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H25NO5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.34 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Propargyl-PEG5-amine: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Propargyl-PEG5-amine, a versatile heterobifunctional linker crucial in the fields of bioconjugation, antibody-drug conjugates (ADCs), and proteolysis-targeting chimeras (PROTACs). This document outlines its chemical properties, presents generalized experimental protocols for its application, and illustrates relevant workflows.

Core Properties of this compound

This compound is a chemical tool featuring a terminal amine group and a terminal propargyl (alkyne) group, connected by a five-unit polyethylene glycol (PEG) spacer. This structure allows for sequential conjugation reactions. The primary amine can react with carboxylic acids or activated esters to form stable amide bonds, while the alkyne group is available for copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry"[1][2][3]. The hydrophilic PEG chain enhances the solubility of the molecule and the resulting conjugates in aqueous media[2].

| Property | Data | Reference(s) |

| Molecular Formula | C13H25NO5 | [1] |

| Molecular Weight | 275.34 g/mol | |

| CAS Number | 1589522-46-2 | |

| Purity | Typically >95-98% | |

| Appearance | Varies (consult supplier data) | |

| Storage Conditions | Store at -20°C, protect from light |

Key Applications and Methodologies

This compound is primarily utilized as a non-cleavable linker in the synthesis of complex biomolecules like ADCs and PROTACs. Its bifunctional nature allows for the precise connection of two different molecular entities.

Experimental Protocol: Two-Step Conjugation for PROTAC Synthesis

This protocol describes a general method for synthesizing a PROTAC molecule. It involves an initial amide coupling of this compound to a ligand containing a carboxylic acid, followed by a CuAAC reaction to attach a second, azide-functionalized ligand (e.g., an E3 ligase binder).

Step 1: Amide Coupling

-

Reactant Preparation : Dissolve the carboxylic acid-containing ligand (1.0 equivalent) and this compound (1.1 equivalents) in an anhydrous organic solvent such as Dimethylformamide (DMF).

-

Activation : Add amide coupling reagents. A common combination is HATU (1.2 equivalents) and an organic base like DIPEA (2.0 equivalents).

-

Reaction : Stir the mixture at room temperature for 4-12 hours.

-

Monitoring and Work-up : Monitor the reaction's progress using Liquid Chromatography-Mass Spectrometry (LC-MS). Once complete, quench the reaction with water and extract the product with an appropriate organic solvent.

-

Purification : Purify the resulting alkyne-functionalized intermediate using column chromatography to remove excess reagents and byproducts.

Step 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

-

Reactant Preparation : Dissolve the purified alkyne-functionalized intermediate (1.0 equivalent) and the azide-containing ligand (1.0-1.2 equivalents) in a suitable solvent system (e.g., a mixture of t-BuOH and water).

-

Catalyst Preparation : In a separate vial, prepare the catalyst solution. This typically involves a copper(II) sulfate (CuSO4) solution and a reducing agent like sodium ascorbate, which reduces Cu(II) to the active Cu(I) state in situ. A stabilizing ligand such as TBTA or THPTA is often included to improve catalyst performance and stability.

-

Reaction : Add the catalyst solution to the reactant mixture. Stir at room temperature.

-

Monitoring and Purification : Monitor the reaction by LC-MS. Upon completion, the final PROTAC conjugate is typically purified using reverse-phase HPLC.

Visualized Workflows

The following diagrams illustrate the logical steps in the synthesis of an Antibody-Drug Conjugate (ADC) and a PROTAC using this compound.

Caption: Workflow for Antibody-Drug Conjugate (ADC) synthesis.

Caption: Workflow for PROTAC synthesis via a two-step conjugation.

References

Propargyl-PEG5-amine: A Technical Guide for Researchers in Drug Development

CAS Number: 1589522-46-2

Propargyl-PEG5-amine is a heterobifunctional linker molecule that has emerged as a critical tool for researchers and scientists in the field of drug development. Its unique chemical architecture, featuring a terminal propargyl group and a primary amine connected by a five-unit polyethylene glycol (PEG) spacer, enables the precise and efficient conjugation of diverse molecular entities. This technical guide provides an in-depth overview of this compound, including its chemical properties, applications, and detailed experimental protocols for its use in the synthesis of advanced therapeutics such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).

Core Properties and Specifications

This compound is a clear, colorless to light yellow liquid at room temperature. The presence of the PEG spacer enhances its solubility in aqueous media, a crucial property for bioconjugation reactions.[1] Key quantitative data for this compound are summarized in the table below.

| Property | Value | Reference(s) |

| CAS Number | 1589522-46-2 | [1][2][3][4] |

| Molecular Formula | C13H25NO5 | |

| Molecular Weight | 275.34 g/mol | |

| Purity | Typically >95% or >98% | |

| Appearance | Liquid | |

| Storage Conditions | -20°C, protect from light |

Applications in Drug Development

The bifunctional nature of this compound makes it a versatile linker in the construction of complex therapeutic molecules.

Antibody-Drug Conjugates (ADCs)

In ADC development, the primary amine of this compound can be readily coupled to a carboxylic acid on a cytotoxic drug payload. The terminal alkyne group then allows for the attachment of this drug-linker conjugate to an azide-modified monoclonal antibody via the highly efficient and specific copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". The PEG spacer in the linker can improve the pharmacokinetic properties of the resulting ADC by increasing its solubility and stability.

Proteolysis Targeting Chimeras (PROTACs)

PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its degradation. This compound serves as a flexible linker to connect a ligand that binds to the target protein with a ligand that binds to an E3 ligase. The length and flexibility of the PEG chain are critical for the formation of a stable ternary complex between the target protein, the PROTAC, and the E3 ligase, which is essential for efficient protein degradation.

Experimental Protocols

The following are detailed methodologies for the key reactions involving this compound.

Protocol 1: Amide Coupling of a Carboxylic Acid-Containing Molecule to this compound

This protocol describes the formation of an amide bond between a molecule of interest (e.g., a cytotoxic drug or a protein-targeting ligand) containing a carboxylic acid and the primary amine of this compound.

Materials:

-

Molecule of interest with a carboxylic acid group

-

This compound (CAS: 1589522-46-2)

-

N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

N-Hydroxysuccinimide (NHS) or sulfo-NHS

-

Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

-

Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

-

Reaction vessel

-

Magnetic stirrer and stir bar

-

Standard laboratory glassware for workup and purification

-

Purification system (e.g., flash chromatography or preparative HPLC)

Procedure:

-

Activation of the Carboxylic Acid:

-

Dissolve the carboxylic acid-containing molecule (1 equivalent) and NHS (1.1 equivalents) in anhydrous DMF.

-

Add EDC (1.1 equivalents) to the solution and stir at room temperature for 15-30 minutes to generate the active NHS ester. For molecules sensitive to aqueous conditions, DCC in anhydrous DCM can be used as an alternative.

-

-

Amide Bond Formation:

-

In a separate flask, dissolve this compound (1.2 equivalents) in anhydrous DMF.

-

Add the activated NHS ester solution dropwise to the this compound solution.

-

Add TEA or DIPEA (2-3 equivalents) to the reaction mixture to act as a base.

-

Stir the reaction mixture at room temperature for 2-12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

-

Workup and Purification:

-

Once the reaction is complete, filter the reaction mixture to remove any precipitated urea byproduct (if DCC was used).

-

Dilute the filtrate with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash chromatography on silica gel or by preparative HPLC to obtain the desired propargyl-functionalized molecule.

-

Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol details the "click chemistry" reaction to conjugate the propargyl-functionalized molecule from Protocol 1 with an azide-containing biomolecule (e.g., an antibody or a protein ligand).

Materials:

-

Propargyl-functionalized molecule (from Protocol 1)

-

Azide-functionalized biomolecule

-

Copper(II) sulfate (CuSO4)

-

Sodium ascorbate

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA) as a copper-chelating ligand

-

Phosphate-buffered saline (PBS), pH 7.4, or another suitable aqueous buffer

-

Reaction vessel (e.g., microcentrifuge tube)

-

Purification system (e.g., size-exclusion chromatography or affinity chromatography)

Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of the propargyl-functionalized molecule in a suitable solvent (e.g., DMSO).

-

Prepare a stock solution of the azide-functionalized biomolecule in an aqueous buffer (e.g., PBS).

-

Prepare fresh stock solutions of CuSO4 (e.g., 20 mM in water) and sodium ascorbate (e.g., 100 mM in water).

-

Prepare a stock solution of the copper ligand (THPTA or TBTA) in water or DMSO.

-

-

CuAAC Reaction:

-

In a reaction vessel, combine the azide-functionalized biomolecule (1 equivalent) and the propargyl-functionalized molecule (1.5-5 equivalents).

-

Add the copper ligand to the mixture. A typical molar ratio of ligand to copper is 5:1.

-

Add the CuSO4 solution. The final copper concentration typically ranges from 50 to 250 µM.

-

Initiate the reaction by adding the freshly prepared sodium ascorbate solution. The final concentration of sodium ascorbate is typically 5-10 times the concentration of copper.

-

Gently mix the reaction and incubate at room temperature for 1-4 hours. The reaction can be performed under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the copper(I) catalyst.

-

-

Purification of the Conjugate:

-

Upon completion of the reaction, the resulting conjugate can be purified using methods appropriate for the biomolecule.

-

For ADCs, purification is typically achieved using size-exclusion chromatography (SEC) to remove unreacted small molecules and aggregates, followed by hydrophobic interaction chromatography (HIC) to separate ADCs with different drug-to-antibody ratios (DARs).

-

For smaller bioconjugates like PROTACs, purification is often performed using preparative reverse-phase HPLC.

-

Signaling Pathways and Experimental Workflows

The application of this compound in the development of targeted therapies allows for the modulation of specific cellular signaling pathways implicated in disease.

PROTAC-Mediated Degradation of KRAS G12C

A prominent example is the development of PROTACs targeting the oncogenic KRAS G12C mutant protein. The KRAS protein is a key component of the MAPK signaling pathway, which is frequently hyperactivated in cancer. A PROTAC designed to degrade KRAS G12C would consist of a KRAS G12C inhibitor linked to an E3 ligase ligand via a linker such as this compound.

Caption: Workflow for the synthesis and evaluation of a KRAS G12C PROTAC.

ADC Targeting the HER2 Signaling Pathway

Antibody-drug conjugates can be designed to target cell surface receptors that are overexpressed on cancer cells, such as HER2. Upon binding to HER2, the ADC is internalized, and the cytotoxic payload is released, leading to cell death. The HER2 signaling pathway plays a crucial role in cell growth and proliferation, and its dysregulation is a hallmark of certain cancers, particularly breast cancer.

Caption: Mechanism of action for a HER2-targeting antibody-drug conjugate.

Conclusion

This compound is a highly valuable and versatile linker for the construction of sophisticated drug delivery systems and targeted therapeutics. Its well-defined structure, including the flexible and solubilizing PEG spacer, and its dual reactivity, allow for the precise and efficient synthesis of ADCs and PROTACs. The detailed protocols and conceptual workflows provided in this guide are intended to equip researchers in drug development with the necessary information to effectively utilize this compound in their pursuit of novel and more effective therapies.

References

Navigating the Solubility of Propargyl-PEG5-amine: A Technical Guide

For researchers, scientists, and professionals in drug development, understanding the solubility of linking molecules is paramount for successful experimental design and reproducible results. This in-depth guide focuses on the solubility of Propargyl-PEG5-amine in two common laboratory solvents: dimethyl sulfoxide (DMSO) and water. This document provides a comprehensive overview of its solubility characteristics, detailed experimental protocols, and a visual representation of its application in bioconjugation.

This compound is a bifunctional linker molecule widely employed in the fields of bioconjugation and pharmaceutical development. Its structure, featuring a terminal propargyl group and a primary amine connected by a five-unit polyethylene glycol (PEG) spacer, allows for covalent attachment to various molecules of interest. The propargyl group readily participates in copper-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry," while the amine group can form stable amide bonds with carboxylic acids. The integrated PEG chain is specifically designed to enhance the hydrophilicity and, consequently, the aqueous solubility of the resulting conjugates.

Quantitative Solubility Data

The solubility of this compound in DMSO and its anticipated behavior in water are summarized below.

| Solvent | Solubility | Molar Concentration | Notes |

| DMSO | 100 mg/mL | 363.19 mM | Sonication is required for dissolution. It is recommended to use freshly opened, non-hygroscopic DMSO for optimal results.[1][2] |

| Water | Soluble (qualitative) | Not available | The polyethylene glycol (PEG) spacer is intended to improve water solubility.[2][3] A structurally related compound, Propargyl-PEG5-acid, is reported to be soluble in water.[4] |

Experimental Protocols

Preparation of a Stock Solution in DMSO

This protocol outlines the steps for preparing a concentrated stock solution of this compound in DMSO.

Materials:

-

This compound

-

Anhydrous/low-moisture DMSO

-

Sterile microcentrifuge tubes or vials

-

Sonicator bath

-

Calibrated pipettes

Procedure:

-

Weighing: Accurately weigh the desired amount of this compound in a suitable container.

-

Solvent Addition: Add the calculated volume of fresh, anhydrous DMSO to achieve a final concentration of 100 mg/mL.

-

Dissolution: Tightly cap the container and place it in a sonicator bath. Sonicate the mixture until the solid is completely dissolved. Visual inspection should confirm a clear, particulate-free solution.

-

Storage: For long-term storage, it is recommended to aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles. Store at -20°C or -80°C, protected from light.

General Protocol for Bioconjugation via Click Chemistry

The following is a generalized workflow for the use of this compound in a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.

Materials:

-

This compound functionalized molecule

-

Azide-containing molecule of interest

-

Copper(II) sulfate (CuSO₄)

-

A reducing agent (e.g., sodium ascorbate)

-

A copper ligand (e.g., THPTA)

-

Reaction buffer (e.g., phosphate-buffered saline, PBS)

Procedure:

-

Preparation of Reactants: Dissolve the this compound functionalized molecule and the azide-containing molecule in the chosen reaction buffer.

-

Catalyst Preparation: Prepare fresh solutions of CuSO₄ and sodium ascorbate.

-

Reaction Initiation: In a controlled environment, add the CuSO₄ and sodium ascorbate to the reaction mixture containing the alkyne and azide. The use of a copper-chelating ligand is often recommended to improve catalyst stability and reaction efficiency.

-

Reaction Progression: Allow the reaction to proceed at room temperature or a specified temperature for a designated period, typically ranging from 1 to 24 hours.

-

Purification: Upon completion, the desired bioconjugate is purified from the reaction mixture using appropriate chromatographic techniques, such as size-exclusion or affinity chromatography, to remove unreacted components and the copper catalyst.

Visualizing the Workflow: this compound in Bioconjugation

The following diagram illustrates a typical experimental workflow for conjugating a protein to another molecule using this compound as a linker.

Caption: Experimental workflow for protein bioconjugation using this compound.

References

Propargyl-PEG5-amine: A Technical Guide to Storage and Stability

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the recommended storage and stability conditions for Propargyl-PEG5-amine, a bifunctional linker commonly utilized in the synthesis of antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). Ensuring the integrity of this reagent is critical for the successful development of targeted therapeutics.[1][2]

Overview and Core Recommendations

This compound is a hydrophilic linker containing a terminal amine group for conjugation to carboxylic acids or activated esters, and a terminal propargyl group for use in click chemistry reactions.[3] Its polyethylene glycol (PEG) spacer enhances solubility and can improve the pharmacokinetic properties of the final conjugate.[][5] The stability of this linker is paramount as degradation can impede conjugation efficiency and impact the overall efficacy and safety of the therapeutic agent.

Proper storage is essential to minimize degradation. The primary recommendations are to store the compound at low temperatures and protect it from light. For long-term storage, -80°C is recommended, while for shorter periods, -20°C is acceptable.

Quantitative Storage and Stability Data

While specific quantitative stability studies on this compound are not extensively available in the public domain, the following table summarizes the recommended storage conditions and expected stability based on supplier information and general knowledge of similar PEGylated compounds.

| Parameter | Condition | Recommended Duration | Notes |

| Solid Form Storage | -20°C, protected from light | Up to 1 month | Standard short-term storage for solid material. |

| -80°C, protected from light | Up to 6 months | Recommended for long-term storage of the solid compound to ensure maximum stability. | |

| Stock Solution Storage | In anhydrous DMSO or DMF at -20°C | Up to 1 month | Prepare fresh solutions when possible. Avoid multiple freeze-thaw cycles. Solutions should be stored under an inert atmosphere (e.g., argon). |

| In anhydrous DMSO or DMF at -80°C | Up to 6 months | For longer-term storage of stock solutions. Aliquoting is highly recommended to avoid repeated temperature changes. | |

| Shipping Condition | Ambient Temperature | Short-term | The compound is generally considered stable for short durations at ambient temperature, as is common for shipping. |

Potential Degradation Pathways

The primary degradation pathways for this compound are likely to be oxidation of the polyethylene glycol chain and reactions involving the terminal functional groups.

-

Oxidative Degradation: PEG chains can be susceptible to oxidation, which can be catalyzed by trace metal ions and exposure to light and oxygen. This can lead to chain cleavage and the formation of various byproducts. Storing under an inert gas and protecting from light can mitigate this.

-

Amine Group Reactions: The primary amine is a reactive nucleophile and can react with atmospheric carbon dioxide to form a carbamate salt, or with other electrophilic impurities.

-

Propargyl Group Reactions: The terminal alkyne of the propargyl group is generally stable under recommended storage conditions but can undergo reactions in the presence of certain metals or strong bases.

Experimental Protocols for Stability Assessment

The following is a generalized protocol for conducting a stability study on this compound. This protocol should be adapted based on the specific analytical capabilities and requirements of the user.

Forced Degradation Study

A forced degradation study can help identify potential degradation products and establish the stability-indicating nature of the analytical method.

-

Preparation of Samples: Prepare solutions of this compound (e.g., 1 mg/mL) in a suitable solvent such as a mixture of acetonitrile and water.

-

Stress Conditions: Expose the samples to a variety of stress conditions, including:

-

Acidic: 0.1 M HCl at 60°C for 24 hours.

-

Basic: 0.1 M NaOH at 60°C for 24 hours.

-

Oxidative: 3% H₂O₂ at room temperature for 24 hours.

-

Thermal: 80°C for 48 hours (for solid state).

-

Photolytic: Expose to UV light (e.g., 254 nm) for 24 hours.

-

-

Analysis: Analyze the stressed samples against a control sample (stored at -80°C) using a suitable analytical method such as HPLC-CAD or LC-MS.

Long-Term Stability Study

-

Sample Preparation: Prepare multiple aliquots of both solid this compound and a stock solution (e.g., 10 mg/mL in anhydrous DMSO).

-

Storage: Store the aliquots under the recommended conditions (-20°C and -80°C), protected from light.

-

Time Points: At designated time points (e.g., 0, 1, 3, 6, and 12 months), remove an aliquot from each storage condition.

-

Analysis: Analyze the samples for purity and concentration using a validated analytical method. Compare the results to the initial (time 0) analysis.

Analytical Method

A High-Performance Liquid Chromatography (HPLC) method with a Charged Aerosol Detector (CAD) is often suitable for the analysis of PEGylated compounds which lack a strong UV chromophore. Alternatively, Liquid Chromatography-Mass Spectrometry (LC-MS) can be used for both quantification and identification of degradation products.

-

Column: A C18 reversed-phase column is a common choice.

-

Mobile Phase: A gradient of water and acetonitrile with a small amount of a modifier like formic acid is typically used.

-

Detection: CAD or MS.

Logical Workflow for Handling and Storage

The following diagram illustrates the recommended workflow for the handling and storage of this compound to ensure its stability and performance.

Conclusion

The stability of this compound is critical for its successful application in research and drug development. By adhering to the recommended storage conditions of low temperature (-20°C for short-term and -80°C for long-term) and protection from light, researchers can minimize degradation and ensure the integrity of this important bifunctional linker. For critical applications, it is advisable to perform in-house stability testing using appropriate analytical methods to confirm the quality of the reagent over time.

References

An In-depth Technical Guide to the Mechanism of Action of Propargyl-PEG5-amine in Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Propargyl-PEG5-amine is a heterobifunctional linker that has emerged as a critical tool in the field of bioconjugation, enabling the precise and efficient coupling of biomolecules. Its unique tripartite structure, consisting of a terminal propargyl group, a five-unit polyethylene glycol (PEG) spacer, and a primary amine, provides orthogonal reactivity that is leveraged in the synthesis of complex bioconjugates such as antibody-drug conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).[1][2][3][4][5] This guide provides a comprehensive overview of the mechanism of action of this compound, detailing its chemical functionalities, reaction kinetics, and applications, supported by experimental protocols and quantitative data.

Core Molecular Structure and Functionality

The utility of this compound stems from its distinct chemical moieties, each with a specific role in the bioconjugation process.

-

Propargyl Group (-C≡CH): This terminal alkyne is the reactive handle for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." This reaction forms a highly stable triazole linkage with an azide-functionalized molecule, offering high specificity and reaction yields.

-

Polyethylene Glycol (PEG) Spacer (- (OCH₂CH₂)₅-): The five-unit PEG chain imparts several advantageous properties to the resulting bioconjugate. Its hydrophilic nature enhances the aqueous solubility of often hydrophobic payloads, mitigating aggregation issues. The PEG spacer also provides a defined distance between the conjugated molecules, which can be crucial for maintaining the biological activity of proteins and antibodies. Furthermore, PEGylation is known to reduce the immunogenicity and improve the pharmacokinetic profile of therapeutic molecules.

-

Amine Group (-NH₂): The primary amine serves as a versatile nucleophile for conjugation to various electrophilic functional groups. Most commonly, it reacts with activated esters, such as N-hydroxysuccinimide (NHS) esters, or with carboxylic acids activated by carbodiimides, to form stable amide bonds. This reactivity is frequently exploited for the initial attachment of the linker to proteins and antibodies via their surface-exposed lysine residues.

Mechanism of Action in Bioconjugation

The mechanism of action of this compound is characterized by a sequential, two-step conjugation strategy that leverages its orthogonal reactive ends. This allows for the controlled and stepwise assembly of complex biomolecular architectures.

Step 1: Amine-Reactive Conjugation

The initial step in a typical bioconjugation workflow involves the reaction of the primary amine of this compound with an activated functional group on a biomolecule, such as a protein or antibody.

-

Reaction with Activated Esters (e.g., NHS Esters): The nucleophilic primary amine attacks the carbonyl carbon of the NHS ester, leading to the formation of a stable amide bond and the release of the N-hydroxysuccinimide leaving group. This reaction is typically carried out in a buffer with a slightly basic pH (7.2-8.5) to ensure the amine is in its deprotonated, nucleophilic state.

-

Reaction with Carboxylic Acids: For conjugation to a carboxyl group, the carboxylic acid must first be activated, commonly using a carbodiimide reagent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysuccinimide (NHS) or sulfo-NHS. This in situ activation forms an NHS ester, which then reacts with the amine of the linker as described above.

Step 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Once the this compound linker is covalently attached to the first biomolecule, its terminal alkyne is available for the CuAAC reaction with a second molecule bearing an azide group.

The CuAAC reaction proceeds through a catalytic cycle involving a copper(I) intermediate. The copper(I), typically generated in situ from a copper(II) salt (e.g., CuSO₄) and a reducing agent (e.g., sodium ascorbate), coordinates to the terminal alkyne of the propargyl group. This facilitates the [3+2] cycloaddition with the azide, resulting in the formation of a stable 1,4-disubstituted 1,2,3-triazole ring. The reaction is highly efficient and specific, proceeding under mild, aqueous conditions, making it ideal for bioconjugation.

Quantitative Data

While specific kinetic and yield data for this compound are not extensively published in readily accessible literature, the efficiency of its constituent reactions is well-documented for similar molecules. The following tables summarize typical quantitative parameters for amine-reactive coupling and CuAAC reactions.

Table 1: Amine-Reactive Conjugation Parameters

| Parameter | Typical Value/Condition | Reference(s) |

| Reaction pH | 7.2 - 8.5 | |

| Reaction Time | 1 - 4 hours | |

| Temperature | Room Temperature or 4°C | |

| Molar Ratio (Linker:Biomolecule) | 10:1 to 20:1 (for proteins) | |

| Typical Yield | >70% (highly dependent on substrate) |

Table 2: CuAAC Reaction Parameters

| Parameter | Typical Value/Condition | Reference(s) |

| Catalyst | CuSO₄ / Sodium Ascorbate | |

| Ligand (optional but recommended) | THPTA, TBTA | |

| Reaction Time | 1 - 4 hours | |

| Temperature | Room Temperature | |

| Typical Yield | >90% |

Experimental Protocols

The following are representative protocols for the two key reactions involving this compound. These should be optimized for specific applications.

Protocol 1: Conjugation of this compound to a Protein via NHS Ester Chemistry

This protocol describes the conjugation of this compound to a protein that has been pre-functionalized with an NHS ester.

Materials:

-

Protein-NHS ester conjugate

-

This compound

-

Conjugation Buffer: Phosphate-buffered saline (PBS) or sodium bicarbonate buffer (0.1 M, pH 8.3)

-

Quenching Buffer: 1 M Tris-HCl, pH 8.0

-

Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)

-

Purification column (e.g., size-exclusion chromatography)

Procedure:

-

Protein Preparation: Dissolve the protein-NHS ester in conjugation buffer to a final concentration of 2-10 mg/mL.

-

Linker Preparation: Dissolve this compound in DMF or DMSO to a concentration of 10 mg/mL.

-

Conjugation Reaction: While gently stirring the protein solution, add a 10- to 20-fold molar excess of the this compound solution.

-

Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C.

-

Quenching: Add quenching buffer to a final concentration of 50-100 mM to quench any unreacted NHS esters. Incubate for 30 minutes at room temperature.

-

Purification: Purify the alkyne-modified protein conjugate using size-exclusion chromatography to remove excess linker and quenching reagent.

Protocol 2: CuAAC ("Click") Reaction of an Alkyne-Modified Protein with an Azide-Containing Molecule

This protocol details the click reaction between the propargyl-functionalized protein and an azide-containing payload.

Materials:

-

Alkyne-modified protein (from Protocol 1)

-

Azide-containing molecule

-

Copper(II) sulfate (CuSO₄) stock solution (e.g., 20 mM in water)

-

Sodium ascorbate stock solution (e.g., 100 mM in water, freshly prepared)

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) stock solution (e.g., 50 mM in water)

-

Reaction Buffer: PBS, pH 7.4

-

Purification supplies (e.g., dialysis cassettes, centrifugal filters)

Procedure:

-

Reaction Setup: In a microcentrifuge tube, combine the alkyne-modified protein and a 3- to 5-fold molar excess of the azide-containing molecule in the reaction buffer.

-

Catalyst Preparation: In a separate tube, prepare the copper/ligand complex by mixing the CuSO₄ stock solution and the THPTA stock solution (a 1:5 molar ratio of copper to ligand is often used).

-

Reaction Initiation: Add the copper/ligand complex to the protein/azide mixture. The final copper concentration is typically in the range of 100-500 µM. Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 1-5 mM.

-

Incubation: Gently mix the reaction and incubate at room temperature for 1-4 hours. The reaction can be placed on a rotator for gentle mixing.

-

Purification: Purify the final bioconjugate using dialysis or centrifugal filtration to remove the copper catalyst, excess reagents, and byproducts.

Visualization of Workflow

The following diagrams illustrate the key chemical transformations and a typical experimental workflow for the synthesis of an antibody-drug conjugate (ADC) using this compound.

Caption: Chemical transformations in a two-step bioconjugation using this compound.

Caption: Experimental workflow for ADC synthesis using this compound.

Conclusion

This compound is a versatile and powerful tool for modern bioconjugation. Its dual-functional nature allows for a controlled, sequential approach to linking biomolecules, which is particularly advantageous in the construction of complex therapeutics like ADCs and PROTACs. The integrated PEG spacer further enhances the properties of the final conjugate, improving solubility and pharmacokinetic profiles. By understanding the underlying mechanisms of its amine-reactive and "click" chemistry functionalities, researchers can effectively employ this linker to advance the development of novel bioconjugates for a wide range of applications in medicine and biotechnology.

References

- 1. chemrxiv.org [chemrxiv.org]

- 2. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. This compound - Immunomart [immunomart.com]

- 5. Polyethylene glycol-based linkers as hydrophilicity reservoir for antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of the PEG5 Spacer in Linker Technology: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of spacers within linker molecules is a critical aspect of modern drug design, profoundly influencing the efficacy, safety, and pharmacokinetic profile of targeted therapeutics. Among the various spacer options, polyethylene glycol (PEG) has emerged as a versatile and widely adopted component, with shorter chains like the five-unit PEG5 spacer offering a unique balance of properties. This technical guide provides a comprehensive overview of the core functions of the PEG5 spacer in linkers, with a particular focus on its applications in Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).

Core Principles of PEG5 Spacers in Linker Design

A PEG5 spacer consists of five repeating ethylene glycol units, creating a flexible, hydrophilic chain. This structure imparts several beneficial characteristics to a linker, which are crucial for optimizing the performance of bioconjugates.

Key Physicochemical Properties and Their Impact:

-

Hydrophilicity: The ether oxygens in the PEG backbone form hydrogen bonds with water, significantly increasing the aqueous solubility of the entire conjugate.[1] This is particularly advantageous when working with hydrophobic payloads, as it helps to prevent aggregation and improves the overall stability of the therapeutic agent.[2]

-

Biocompatibility and Low Immunogenicity: PEG is generally considered biologically inert and non-immunogenic, reducing the risk of adverse immune responses against the linker-payload complex.[3]

-

Flexibility: The rotational freedom of the C-O bonds in the PEG chain provides conformational flexibility to the linker.[4] This allows the conjugated molecules (e.g., an antibody and a cytotoxic drug) to maintain their optimal spatial orientation for biological activity, minimizing steric hindrance.[5]

-

Pharmacokinetic Modulation: The hydrophilic nature of the PEG5 spacer creates a hydration shell around the conjugate. This increases the hydrodynamic radius of the molecule, which can lead to reduced renal clearance and a longer circulation half-life in the bloodstream.

Data Presentation: Quantitative Impact of PEG Spacers

The inclusion of a PEG spacer, such as PEG5, has a demonstrable and quantifiable impact on the properties of ADCs and PROTACs. The following tables summarize key performance metrics from various studies, illustrating the advantages of PEGylation.

Table 1: Impact of PEG Spacer on ADC Hydrophilicity and Aggregation

| Property | ADC without PEG Spacer | ADC with PEG Spacer | Rationale |

| Hydrophobicity (HIC Retention Time) | Longer | Shorter | The hydrophilic PEG chain reduces the overall hydrophobicity of the ADC, leading to earlier elution from a hydrophobic interaction chromatography (HIC) column. |

| Aggregation (%) | Higher | Lower | Increased hydrophilicity prevents the aggregation of ADCs, especially those with high drug-to-antibody ratios (DAR). |

Table 2: Influence of PEG Spacer Length on ADC Pharmacokinetics

| PEG Linker Length | Plasma Clearance (mL/day/kg) | Half-life (t1/2) | In Vivo Efficacy (Tumor Growth Inhibition) |

| No PEG | High | Short | Moderate |

| Short PEG (e.g., PEG2-PEG4) | Moderate | Moderate | Improved |

| PEG5 (interpolated) | Moderately Low | Moderately Long | Potentially Optimized |

| Long PEG (e.g., PEG8-PEG24) | Low | Long | Significantly Improved |

Note: Data is synthesized from multiple sources where longer PEG chains consistently show reduced clearance and increased half-life. The optimal length for efficacy can be payload and target-dependent.

Table 3: Effect of PEG Spacer on In Vitro Cytotoxicity

| Cell Line | Linker Type | IC50 (ng/mL) |

| Karpas-299 (CD30+) | No PEG | ~10 |

| Karpas-299 (CD30+) | PEG2 | ~10 |

| Karpas-299 (CD30+) | PEG4 | ~10 |

| Karpas-299 (CD30+) | PEG5 (interpolated) | ~10 |

| Karpas-299 (CD30+) | PEG8 | ~10 |

Note: In some studies, the inclusion of a PEG linker showed no significant impact on in vitro potency, while in others, particularly with very long PEG chains, a slight reduction in cytotoxicity was observed. This highlights that the effect can be context-dependent.

Mandatory Visualization

Signaling Pathway: HER2-Targeted ADC Mechanism of Action

Caption: Mechanism of a HER2-targeted ADC with a PEG5 linker.

Experimental Workflow: PROTAC-Mediated Protein Degradation

Caption: Workflow of PROTAC-mediated targeted protein degradation.

Logical Relationship: PEG5 Linker Properties and ADC Performance

Caption: Logical flow of PEG5 linker properties influencing ADC performance.

Experimental Protocols

Detailed methodologies are essential for the accurate characterization and comparison of bioconjugates. The following are representative protocols for key experiments in the evaluation of therapeutics containing PEG5 linkers.

Protocol 1: Determination of Drug-to-Antibody Ratio (DAR) by Hydrophobic Interaction Chromatography (HIC)

Objective: To determine the average DAR and the distribution of different drug-loaded species in an ADC sample.

Materials:

-

ADC sample

-

HIC column (e.g., TSKgel Butyl-NPR)

-

HPLC system with a UV detector

-

Mobile Phase A: 1.5 M Ammonium Sulfate in 50 mM Sodium Phosphate, pH 7.0

-

Mobile Phase B: 50 mM Sodium Phosphate, pH 7.0, with 20% Isopropanol

-

Data analysis software

Procedure:

-

System Equilibration: Equilibrate the HIC column with 100% Mobile Phase A at a flow rate of 0.5 mL/min until a stable baseline is achieved.

-

Sample Preparation: Dilute the ADC sample to a final concentration of 1 mg/mL in Mobile Phase A.

-

Injection: Inject 20 µL of the prepared ADC sample onto the column.

-

Gradient Elution: Elute the bound ADC species using a linear gradient from 0% to 100% Mobile Phase B over 20 minutes.

-

Detection: Monitor the elution profile at 280 nm.

-

Data Analysis: Integrate the peak areas corresponding to each DAR species (e.g., DAR0, DAR2, DAR4, etc.). The average DAR is calculated as the weighted average of the different species based on their relative peak areas.

Protocol 2: Analysis of ADC Aggregation by Size-Exclusion Chromatography (SEC)

Objective: To quantify the percentage of high molecular weight species (aggregates) in an ADC sample.

Materials:

-

ADC sample

-

SEC column (e.g., Agilent AdvanceBio SEC 300Å)

-

HPLC system with a UV detector

-

Mobile Phase: 150 mM Sodium Phosphate, pH 7.0

-

Data analysis software

Procedure:

-

System Equilibration: Equilibrate the SEC column with the mobile phase at a flow rate of 0.5 mL/min until a stable baseline is observed.

-

Sample Preparation: Dilute the ADC sample to a concentration of 1-2 mg/mL in the mobile phase.

-

Injection: Inject 10-20 µL of the prepared sample.

-

Isocratic Elution: Elute the sample with the mobile phase for a sufficient time to allow for the separation of monomer, aggregate, and fragment peaks (typically 15-20 minutes).

-

Detection: Monitor the absorbance at 280 nm.

-

Data Analysis: Integrate the peak areas for the aggregate and monomer peaks. The percentage of aggregation is calculated as: (Aggregate Peak Area / (Aggregate Peak Area + Monomer Peak Area)) * 100.

Protocol 3: In Vitro Cytotoxicity Assay

Objective: To determine the potency (IC50) of an ADC on target (antigen-positive) and non-target (antigen-negative) cell lines.

Materials:

-

Antigen-positive and antigen-negative cancer cell lines

-

Complete cell culture medium

-

96-well cell culture plates

-

ADC sample and unconjugated antibody control

-

Cell viability reagent (e.g., CellTiter-Glo®)

-

Luminometer

Procedure:

-

Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate overnight.

-

ADC Treatment: Prepare serial dilutions of the ADC and the unconjugated antibody in complete medium. Add 100 µL of the diluted compounds to the respective wells. Include untreated cells as a control.

-

Incubation: Incubate the plate for 72-120 hours at 37°C in a humidified CO2 incubator.

-

Viability Measurement: Add the cell viability reagent to each well according to the manufacturer's instructions and measure the luminescence using a plate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the dose-response curve and determine the IC50 value using non-linear regression analysis (e.g., in GraphPad Prism).

Conclusion

The PEG5 spacer is a valuable tool in the design of sophisticated linker systems for targeted therapeutics. Its inherent hydrophilicity, flexibility, and biocompatibility contribute significantly to improving the solubility, stability, and pharmacokinetic profiles of ADCs and PROTACs. The careful consideration and empirical testing of linkers incorporating PEG5 spacers, as outlined in the provided protocols, are essential for the rational design and development of next-generation therapies with an enhanced therapeutic window.

References

- 1. benchchem.com [benchchem.com]

- 2. Tips To Improve Size Exclusion Chromatography For mAbs And ADCs [pharmaceuticalonline.com]

- 3. benchchem.com [benchchem.com]

- 4. DOT Language | Graphviz [graphviz.org]

- 5. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines | Springer Nature Experiments [experiments.springernature.com]

An In-depth Technical Guide to Propargyl-PEG5-amine for Beginners in Click Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction to Propargyl-PEG5-amine in Click Chemistry

This compound is a bifunctional molecule that has become a valuable tool in the field of bioconjugation and drug discovery, particularly for researchers new to click chemistry. This heterobifunctional linker features a terminal propargyl group (an alkyne) on one end and a primary amine on the other, connected by a five-unit polyethylene glycol (PEG) spacer.[1] The propargyl group is a key reactant in the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, a cornerstone of "click chemistry," which forms a stable triazole linkage with an azide-containing molecule.[1] The primary amine allows for straightforward conjugation to molecules with carboxylic acids, activated esters (like NHS esters), or other carbonyl compounds.[1]

The integrated PEG spacer enhances the aqueous solubility of the molecule and its conjugates, a crucial property when working with biological systems.[1] This guide provides a comprehensive overview of this compound, its properties, and its application in click chemistry, with a focus on the synthesis of advanced therapeutics like Proteolysis Targeting Chimeras (PROTACs).

Core Properties and Specifications

This compound is a versatile reagent with well-defined chemical and physical properties. Understanding these is crucial for its effective use in experimental design.

| Property | Value | Reference |

| Chemical Formula | C13H25NO5 | [1] |

| Molecular Weight | 275.3 g/mol | |

| CAS Number | 1589522-46-2 | |

| Appearance | Colorless to light yellow liquid | |

| Purity | Typically ≥95% | |

| Solubility | Soluble in water, DMSO, DMF, DCM | |

| Storage Conditions | -20°C, protect from light |

The Power of Click Chemistry: The CuAAC Reaction

The primary application of this compound is in the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). This reaction is favored for its high efficiency, specificity, and biocompatibility. The reaction proceeds under mild conditions and is tolerant of a wide range of functional groups, making it ideal for conjugating complex biomolecules.

The general mechanism involves the in situ generation of a copper(I) catalyst, which activates the terminal alkyne of the propargyl group for cycloaddition with an azide-functionalized molecule, resulting in a stable 1,4-disubstituted triazole ring.

Experimental Workflow: Synthesis of a BRD4-Targeting PROTAC

To illustrate the practical application of this compound, this section details the synthesis of a PROTAC designed to degrade the Bromodomain-containing protein 4 (BRD4), a key regulator of gene expression implicated in various cancers. This workflow involves a multi-step synthesis culminating in a CuAAC reaction.

Experimental Protocol: Synthesis of a BRD4-Targeting PROTAC using a Propargyl-PEG Linker

This protocol describes the synthesis of a BRD4-targeting PROTAC by conjugating an azide-functionalized BRD4 inhibitor with a VHL E3 ligase ligand modified with a propargyl-PEG linker.

Materials:

-

Azide-functionalized BRD4 inhibitor (e.g., a derivative of JQ1)

-

VHL E3 ligase ligand with a carboxylic acid handle

-

This compound

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

DIPEA (N,N-Diisopropylethylamine)

-

Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

-

Sodium ascorbate

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

-

Anhydrous DMF (N,N-Dimethylformamide)

-

Dichloromethane (DCM)

-

Methanol (MeOH)

-

Deionized water

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Reverse-phase HPLC system

Procedure:

Step 1: Synthesis of Propargyl-PEG5-Amide of VHL Ligand

-

Dissolve the VHL E3 ligase ligand (1.0 eq) in anhydrous DMF.

-

Add HATU (1.2 eq) and DIPEA (2.0 eq) to the solution and stir for 10 minutes at room temperature to activate the carboxylic acid.

-

Add this compound (1.1 eq) to the reaction mixture.

-

Stir the reaction at room temperature for 4-6 hours, monitoring progress by TLC or LC-MS.

-

Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to yield the Propargyl-PEG5-amide of the VHL ligand.

Step 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

-

Dissolve the Propargyl-PEG5-amide of the VHL ligand (1.0 eq) and the azide-functionalized BRD4 inhibitor (1.1 eq) in a 3:1 mixture of DMF and water.

-

In a separate vial, prepare a fresh solution of THPTA (0.5 eq) and copper(II) sulfate pentahydrate (0.1 eq) in water.

-

Add the copper/THPTA solution to the reaction mixture.

-

Initiate the reaction by adding a freshly prepared solution of sodium ascorbate (1.0 eq) in water.

-

Stir the reaction at room temperature for 12-18 hours. Monitor the reaction progress by LC-MS.

-

Once the reaction is complete, dilute the mixture with water and extract with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

Step 3: Purification and Characterization

-

Purify the final PROTAC compound by reverse-phase preparative HPLC.

-

Characterize the purified PROTAC by LC-MS and NMR to confirm its identity, purity, and structure.

| Synthesis Step | Reactants | Key Reagents | Typical Yield | Purity (Post-Purification) |

| Amide Coupling | VHL Ligand (COOH), this compound | HATU, DIPEA | 70-85% | >95% |

| CuAAC Reaction | Propargyl-PEG5-VHL, Azide-BRD4 Ligand | CuSO₄·5H₂O, Sodium Ascorbate | 60-90% | >98% |

| Overall Yield | 42-77% | >98% |

Application in a Biological Context: BRD4 Degradation and Signaling

The synthesized BRD4-targeting PROTAC functions by inducing the degradation of the BRD4 protein. The PROTAC forms a ternary complex with BRD4 and the VHL E3 ubiquitin ligase. This proximity facilitates the ubiquitination of BRD4, marking it for degradation by the proteasome. The degradation of BRD4 leads to the downregulation of its target genes, including the oncogene c-MYC, thereby inhibiting cancer cell proliferation.

Conclusion

This compound is a highly effective and versatile tool for researchers, particularly those new to the field of click chemistry. Its dual functionality, combined with the beneficial properties of the PEG linker, makes it an ideal choice for the synthesis of complex biomolecules and advanced therapeutics. The detailed workflow and protocols provided in this guide for the synthesis of a BRD4-targeting PROTAC demonstrate the practical application of this compound in cutting-edge drug discovery. By understanding the principles of click chemistry and the practical steps involved in its application, researchers can confidently incorporate this powerful technology into their work.

References

An In-depth Technical Guide to Bifunctional PEG Linkers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Polyethylene glycol (PEG) linkers are indispensable tools in modern biotechnology and pharmaceutical development.[1] Their inherent properties—biocompatibility, solubility in aqueous solutions, and lack of immunogenicity—make them ideal for a wide range of applications.[2][3] Bifunctional PEG linkers, which possess two reactive functional groups, are particularly valuable for their ability to conjugate two different molecules, such as a drug and a targeting antibody.[4] This guide provides a comprehensive technical overview of bifunctional PEG linkers, including their core concepts, applications, and the experimental protocols essential for their successful implementation.

The process of covalently attaching PEG chains to molecules, known as PEGylation, can significantly enhance the therapeutic properties of proteins, peptides, and small molecule drugs.[5] Benefits include an extended circulatory half-life, improved stability, and reduced immunogenicity. Bifunctional PEG linkers are central to the construction of advanced drug delivery systems like antibody-drug conjugates (ADCs) and peptide-drug conjugates (PDCs), enabling the precise connection of a potent payload to a specific targeting moiety.

Core Concepts of Bifunctional PEG Linkers

Bifunctional PEG linkers are broadly categorized into two main types: homobifunctional and heterobifunctional. The choice between these depends on the specific conjugation strategy.

-

Homobifunctional PEG Linkers: These linkers possess two identical functional groups at their termini. They are primarily used for cross-linking similar molecules or for creating symmetric conjugates.

-

Heterobifunctional PEG Linkers: These linkers have two different functional groups, allowing for the sequential and controlled conjugation of two distinct molecules. This specificity is crucial in the development of targeted therapies to ensure precise and stable attachment of the therapeutic agent to the targeting molecule.

The general structure of a bifunctional PEG linker can be represented as X–(CH₂CH₂O)n–Y, where X and Y are the reactive functional groups and (CH₂CH₂O)n is the polyethylene glycol chain. The length of the PEG chain, determined by the number of repeating ethylene oxide units (n), is a critical parameter that influences the physicochemical properties of the conjugate, such as solubility and steric hindrance.

PEG linkers can also be classified based on their molecular weight distribution:

-

Monodisperse PEG Linkers: These have a precise, single molecular weight, offering high purity and batch-to-batch consistency.

-

Polydisperse PEG Linkers: These are a mixture of PEG chains with a range of molecular weights, characterized by an average molecular weight.

The selection of a bifunctional PEG linker is dictated by the functional groups present on the molecules to be conjugated. Common reactive groups include N-hydroxysuccinimide (NHS) esters for targeting primary amines and maleimides for targeting thiols.

Types of Bifunctional PEG Linkers

The versatility of bifunctional PEG linkers stems from the variety of reactive functional groups that can be incorporated at their termini. This allows for a wide range of bioconjugation strategies.

Quantitative Data of Common Bifunctional PEG Linkers

The selection of an appropriate PEG linker requires careful consideration of its physicochemical properties. The following table summarizes key quantitative data for a selection of commercially available heterobifunctional PEG linkers.

| Linker Name | Molecular Weight ( g/mol ) | Spacer Arm Length (Å) | Reactive Groups |

| Maleimide-PEG12-NHS ester | 865.92 | 53.3 | Amine, Sulfhydryl |

| Maleimide-PEG23-NHS ester | Varies | Varies | Amine, Sulfhydryl |

| Maleimide-PEG-NHS (MW 5000) | ~5000 | Varies | Amine, Sulfhydryl |

| Azido-PEG12-NHS ester | Varies | Varies | Amine, Azide |

| DBCO-PEG-NHS ester | Varies | Varies | Amine, DBCO (for SPAAC) |

| Alkyne-PEG-NHS ester | Varies | Varies | Amine, Alkyne (for CuAAC) |

Note: "Varies" indicates that these linkers are available in a range of PEG chain lengths, leading to different molecular weights and spacer arm lengths.

Applications in Drug Delivery and Bioconjugation

Bifunctional PEG linkers are instrumental in various biomedical applications, most notably in the development of targeted drug delivery systems and for the general bioconjugation of molecules.

Antibody-Drug Conjugates (ADCs)

ADCs are a class of targeted therapeutics that combine the specificity of a monoclonal antibody with the cytotoxic potency of a small molecule drug. Bifunctional PEG linkers play a crucial role in connecting the antibody to the cytotoxic payload. The use of hydrophilic PEG linkers can improve the solubility and stability of the ADC, and in some cases, allow for a higher drug-to-antibody ratio (DAR) without causing aggregation.

The linker in an ADC can be either cleavable or non-cleavable.

-

Cleavable Linkers: These are designed to release the drug under specific conditions within the target cell, such as in the acidic environment of lysosomes or in the presence of specific enzymes.

-

Non-cleavable Linkers: These require the degradation of the entire ADC within the lysosome to release the drug.

Peptide-Drug Conjugates (PDCs)

Similar to ADCs, PDCs utilize a peptide as the targeting moiety. PEG linkers in PDCs provide flexibility, enhance stability and solubility, and can prolong the in vivo half-life of the conjugate.

Click Chemistry

Click chemistry refers to a set of biocompatible reactions that are rapid, high-yielding, and produce minimal byproducts. The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC) are two of the most common click reactions used in bioconjugation. Bifunctional PEG linkers with azide and alkyne functionalities are widely used to take advantage of these highly efficient and specific reactions. The introduction of a PEG linker to click chemistry reagents can also enhance their water solubility.

Hydrogel Formation

Multi-arm PEG linkers are used in the formation of hydrogels, which are three-dimensional polymer networks that can absorb large amounts of water. These hydrogels have numerous applications in tissue engineering, regenerative medicine, and as matrices for controlled drug release. The mechanical properties and degradation rates of PEG hydrogels can be tuned by adjusting the concentration and chain length of the PEG precursors.

Signaling Pathways Targeted by PEGylated Conjugates

Many ADCs are designed to target cell surface receptors that are overexpressed in cancer cells and are key components of signaling pathways that drive cell proliferation and survival. Upon binding to the receptor and internalization, the ADC releases its cytotoxic payload, leading to cell death.

HER2 Signaling Pathway

The Human Epidermal Growth Factor Receptor 2 (HER2) is a receptor tyrosine kinase that is overexpressed in a significant portion of breast cancers. Ado-trastuzumab emtansine (T-DM1) is an ADC that targets HER2. It consists of the anti-HER2 antibody trastuzumab linked to the cytotoxic agent DM1. T-DM1 not only delivers DM1 to HER2-positive cells but also retains the antitumor mechanisms of trastuzumab, which include inhibiting HER2 signaling.

EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) is another tyrosine kinase receptor that is often dysregulated in various cancers. ADCs targeting EGFR, such as depatuxizumab mafodotin, deliver a cytotoxic payload to tumor cells overexpressing this receptor. EGFR activation by its ligands, like EGF, triggers downstream signaling cascades, including the PI3K-AKT pathway, which promote cell proliferation and inhibit apoptosis. EGFR-targeted ADCs aim to disrupt these processes by killing the cancer cells.

Experimental Protocols

The following sections provide detailed methodologies for key experiments involving bifunctional PEG linkers.

Experimental Workflow for ADC Development

The development of an antibody-drug conjugate is a multi-step process that requires careful optimization at each stage. The general workflow involves antibody modification, drug-linker conjugation, and subsequent purification and characterization.

Protocol for Amine-Reactive PEGylation using NHS Ester

This protocol describes the conjugation of an NHS-ester functionalized PEG linker to a protein, targeting primary amines on lysine residues and the N-terminus.

Materials:

-

Protein solution (1-10 mg/mL in amine-free buffer, e.g., PBS, pH 7.2-8.0)

-

PEG-NHS Ester

-

Anhydrous DMSO or DMF

-

Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

-

Desalting column or dialysis cassette for purification

Procedure:

-

Equilibrate the vial of PEG-NHS Ester to room temperature before opening.

-

Immediately before use, prepare a 10 mM stock solution of the PEG-NHS Ester in anhydrous DMSO or DMF.

-

Calculate the required volume of the PEG-NHS Ester stock solution to achieve a 20-fold molar excess relative to the protein.

-

Slowly add the calculated volume of the PEG-NHS Ester solution to the protein solution while gently stirring. The final concentration of the organic solvent should not exceed 10%.

-

Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice.

-

To quench the reaction, add the quenching buffer to a final concentration of 50 mM and incubate for 30 minutes at room temperature.

-

Purify the PEGylated protein from unreacted PEG-NHS Ester and byproducts using a desalting column or dialysis.

Protocol for Thiol-Reactive PEGylation using Maleimide

This protocol outlines the conjugation of a maleimide-functionalized PEG linker to a molecule containing a free sulfhydryl group.

Materials:

-

Thiol-containing molecule in a thiol-free buffer (e.g., PBS, pH 6.5-7.5)

-

PEG-Maleimide

-

Conjugation buffer (e.g., PBS, pH 7.0)

-

Desalting column or dialysis cassette for purification

Procedure:

-

Dissolve the target thiol-containing molecule in the conjugation buffer.

-

Prepare a stock solution of PEG-Maleimide in the conjugation buffer (e.g., 100 mg/mL).

-

Add the PEG-Maleimide stock solution to the target molecule solution to achieve a 10- to 20-fold molar excess of the maleimide linker. The final concentration of the target molecule should be at least 10 mg/mL.

-

Stir the reaction mixture at room temperature for 2-4 hours or overnight at 4°C.

-

Purify the final conjugate using size-exclusion chromatography or dialysis to remove unreacted PEG-Maleimide.

Purification of PEGylated Proteins

The purification of PEGylated proteins is a critical step to remove unreacted reagents and byproducts. Several chromatographic techniques are commonly employed.

Chromatographic Techniques for Purification:

| Technique | Principle of Separation | Application in PEGylation Purification |

| Size-Exclusion Chromatography (SEC) | Separation based on hydrodynamic radius (size). | Efficient for removing unreacted low molecular weight PEG linkers and byproducts from the larger PEGylated protein. |

| Ion-Exchange Chromatography (IEX) | Separation based on net surface charge. | Can separate PEGylated proteins from unPEGylated protein, as the PEG chains can shield the protein's surface charges. |

| Hydrophobic Interaction Chromatography (HIC) | Separation based on hydrophobicity. | Can be used as a supplementary technique to IEX for purifying PEGylated proteins, as PEGylation can alter the protein's hydrophobicity. |

| Reversed-Phase Chromatography (RPC) | Separation based on hydrophobicity using a non-polar stationary phase. | Useful for the purification of smaller PEGylated peptides and for analytical-scale separation of PEGylation isomers. |

General Protocol for Purification by Size-Exclusion Chromatography (SEC):

-

Equilibrate the SEC column with a suitable buffer (e.g., PBS, pH 7.4).

-

Load the crude PEGylation reaction mixture onto the column.

-

Elute the sample with the equilibration buffer at a constant flow rate.

-

Monitor the column eluent using a UV detector at 280 nm.

-

Collect fractions corresponding to the different peaks. The PEGylated protein will typically elute earlier than the unreacted protein and the free PEG linker.

-

Analyze the collected fractions by SDS-PAGE to identify the fractions containing the purified PEGylated protein.

-

Pool the desired fractions and concentrate if necessary.

Characterization of PEGylated Proteins

The characterization of PEGylated proteins is essential to confirm successful conjugation and to assess the purity and homogeneity of the product.

Analytical Techniques for Characterization:

| Technique | Information Obtained |

| SDS-PAGE | Estimation of molecular weight and assessment of purity. PEGylated proteins will show a higher apparent molecular weight than the unmodified protein. |

| Mass Spectrometry (MS) | Accurate determination of the molecular weight of the conjugate, confirmation of PEGylation, and identification of PEGylation sites. |

| High-Performance Liquid Chromatography (HPLC) | Assessment of purity, separation of different PEGylated species (e.g., mono-, di-, poly-PEGylated), and quantification of the conjugate. SEC-HPLC, IEX-HPLC, and RP-HPLC are commonly used. |

| Capillary Electrophoresis (CE) | High-resolution separation of different PEGylated products based on charge, size, and shape. |

Conclusion

Bifunctional PEG linkers are powerful and versatile tools that have significantly impacted the fields of drug delivery and bioconjugation. Their ability to connect different molecular entities with precise control has enabled the development of advanced therapeutics with improved efficacy and safety profiles. A thorough understanding of the different types of PEG linkers, their reactive chemistries, and the appropriate experimental protocols for their use is crucial for researchers and scientists working in this area. The continued innovation in PEG linker technology will undoubtedly lead to the development of even more sophisticated and effective bioconjugates for a wide range of therapeutic and diagnostic applications.

References

Methodological & Application

Propargyl-PEG5-amine for Antibody Labeling: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

The development of antibody-drug conjugates (ADCs) as targeted therapeutics has revolutionized the field of oncology and beyond. A critical component of an ADC is the linker that connects the monoclonal antibody (mAb) to the cytotoxic payload. The choice of linker significantly impacts the stability, solubility, pharmacokinetics, and efficacy of the ADC. Propargyl-PEG5-amine is a bifunctional linker that offers a versatile platform for the two-step labeling of antibodies.

This linker possesses a terminal amine group for covalent attachment to the antibody and a propargyl group for the subsequent conjugation of a payload via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a highly efficient and specific "click chemistry" reaction. The polyethylene glycol (PEG) spacer (PEG5) enhances the hydrophilicity of the resulting conjugate, which can improve solubility, reduce aggregation, and potentially prolong circulation half-life.[1][][3]

This document provides detailed protocols for the labeling of antibodies with this compound, followed by conjugation to an azide-functionalized payload. It also includes methods for the purification and characterization of the resulting ADC.

Signaling Pathways and Experimental Workflows

The overall workflow for antibody labeling with this compound and subsequent drug conjugation is a two-step process. First, the antibody's carboxyl groups are activated to react with the amine group of the linker. Second, the propargyl group introduced onto the antibody reacts with an azide-functionalized payload via click chemistry.

Caption: Workflow for two-step antibody labeling using this compound.

Experimental Protocols

Protocol 1: Antibody Preparation and Buffer Exchange

Prior to conjugation, it is crucial to ensure the antibody is in a suitable buffer free of amines (e.g., Tris) or other nucleophiles that could compete with the intended reaction.

Materials:

-

Antibody solution

-

Phosphate-buffered saline (PBS), pH 7.2-7.4

-

Desalting columns or dialysis cassettes (e.g., 10 kDa MWCO)

Procedure:

-

If the antibody is in a buffer containing amines (e.g., Tris-HCl), perform a buffer exchange into PBS.

-

This can be achieved using a desalting column or by dialysis against PBS at 4°C.

-

After buffer exchange, determine the antibody concentration using a spectrophotometer at 280 nm.

Protocol 2: Propargylation of the Antibody via Carboxyl Group Activation

This protocol describes the conjugation of this compound to the carboxyl groups of the antibody using EDC and Sulfo-NHS chemistry.

Materials:

-

Antibody in PBS (from Protocol 1)

-

This compound

-

N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)

-

N-Hydroxysulfosuccinimide (Sulfo-NHS)

-

Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

-

Quenching solution: 1 M Tris-HCl, pH 8.0

-

Reaction tubes

-

Desalting columns

Procedure:

-

Antibody Preparation:

-

Dilute the antibody to a concentration of 1-10 mg/mL in Activation Buffer.

-

-

Activation of Carboxyl Groups:

-

Prepare fresh solutions of EDC and Sulfo-NHS in Activation Buffer.

-

Add a 50- to 100-fold molar excess of EDC and Sulfo-NHS to the antibody solution.

-

Incubate for 15-30 minutes at room temperature with gentle mixing.

-

-

Conjugation with this compound:

-

Prepare a stock solution of this compound in Activation Buffer.

-

Add a 20- to 50-fold molar excess of this compound to the activated antibody solution.

-

Incubate for 2 hours at room temperature or overnight at 4°C with gentle mixing.

-

-

Quenching the Reaction:

-

Add the quenching solution to a final concentration of 50 mM to stop the reaction.

-

Incubate for 15 minutes at room temperature.

-

-

Purification of the Propargylated Antibody:

-

Remove excess linker and byproducts by passing the reaction mixture through a desalting column equilibrated with PBS.

-

Collect the protein fractions and determine the concentration.

-

Protocol 3: Click Chemistry Conjugation of Azide-Payload to Propargylated Antibody

This protocol outlines the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to conjugate an azide-functionalized payload to the propargylated antibody.

Materials:

-

Propargylated antibody in PBS (from Protocol 2)

-

Azide-functionalized payload (dissolved in DMSO or other suitable solvent)

-

Copper(II) sulfate (CuSO4)

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper(I)-stabilizing ligand

-

Sodium ascorbate

-

Reaction tubes

Procedure:

-

Prepare Reagents:

-

Prepare a stock solution of the azide-payload in DMSO.

-

Prepare fresh aqueous stock solutions of CuSO4, THPTA, and sodium ascorbate.

-

-

Set up the Click Reaction:

-

In a reaction tube, add the propargylated antibody.

-

Add a 5- to 10-fold molar excess of the azide-payload to the antibody solution.

-

Prepare a premix of CuSO4 and THPTA (1:5 molar ratio) and add it to the reaction mixture to a final copper concentration of 0.1-0.5 mM.[4]

-

Initiate the reaction by adding a fresh solution of sodium ascorbate to a final concentration of 1-5 mM.[4]

-

-

Incubation:

-

Incubate the reaction for 1-4 hours at room temperature, protected from light.

-

-

Purification of the Antibody-Drug Conjugate:

-

Purify the ADC from excess payload and catalyst using size-exclusion chromatography (SEC) or hydrophobic interaction chromatography (HIC).

-

Collect the fractions containing the purified ADC.

-

Characterization and Data Presentation

The successful synthesis of the ADC needs to be confirmed by various analytical techniques. The following table summarizes key characterization methods and expected outcomes.

| Analytical Method | Parameter Measured | Typical Expected Results | Reference |

| UV-Vis Spectroscopy | Degree of Labeling (DOL) / Drug-to-Antibody Ratio (DAR) | A DAR of 2-8 is often targeted for optimal efficacy and safety. The exact value depends on the payload and target. | |

| Mass Spectrometry (MS) | Confirmation of conjugation and DAR | The mass of the ADC should increase corresponding to the number of linker-payload molecules attached. | |

| Size-Exclusion Chromatography (SEC) | Aggregation and purity | The ADC should elute as a single, sharp peak, with minimal aggregation. | |

| Hydrophobic Interaction Chromatography (HIC) | DAR distribution | Separation of different DAR species, providing information on the homogeneity of the ADC. | |

| In vitro cell-based assays | Biological activity | The ADC should demonstrate target-specific cytotoxicity. |

Determining the Drug-to-Antibody Ratio (DAR)

The DAR can be determined using UV-Vis spectrophotometry by measuring the absorbance of the ADC at 280 nm (for the antibody) and at the wavelength of maximum absorbance of the payload.

Formula for DAR Calculation:

DAR = (A_payload / ε_payload) / ((A_280 - (A_payload * CF)) / ε_Ab)

Where:

-

A_payload = Absorbance of the ADC at the payload's λmax

-

ε_payload = Molar extinction coefficient of the payload at its λmax

-

A_280 = Absorbance of the ADC at 280 nm

-

CF = Correction factor (A_280 of the payload / A_payload of the payload)

-

ε_Ab = Molar extinction coefficient of the antibody at 280 nm (e.g., ~210,000 M⁻¹cm⁻¹ for IgG)

Conclusion

The use of this compound provides a robust and versatile method for the generation of antibody-drug conjugates. The two-step labeling approach, involving initial propargylation followed by click chemistry, allows for the controlled and efficient conjugation of a wide variety of payloads. The inclusion of a PEG spacer can confer favorable physicochemical properties to the final ADC. The protocols and characterization methods outlined in this document provide a comprehensive guide for researchers in the field of targeted therapeutics.

Disclaimer: These protocols are intended as a general guide. Optimization of reaction conditions, such as molar ratios of reagents and incubation times, may be necessary for specific antibodies and payloads.

References

Application Notes and Protocols: A Step-by-Step Guide for Peptide Conjugation with Propargyl-PEG5-amine

For Researchers, Scientists, and Drug Development Professionals

Introduction